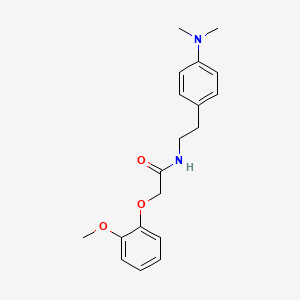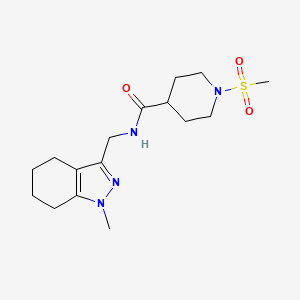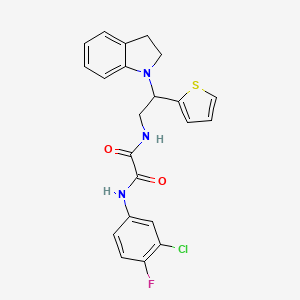![molecular formula C24H24N4O4 B3014045 N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251552-64-3](/img/structure/B3014045.png)
N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions that were evaluated as opioid kappa agonists. Paper explores the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives with anticancer activity. These studies suggest that modifications to the acetamide moiety and the addition of aromatic systems can significantly impact the biological activity of such compounds.
Synthesis Analysis
The synthesis of complex molecules like N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide would likely involve multiple steps, including the formation of the pyrrolopyrimidine core, attachment of the phenyl group, and the introduction of the dimethoxyphenyl moiety. Paper describes a five-step synthesis process for a related compound, starting from methyl 3-methoxy-5-methylbenzoate. This suggests that a similar multi-step synthetic route could be employed for the compound , with careful consideration of the reactivity and selectivity required for each step.
Molecular Structure Analysis
The molecular structure of the compound is characterized by several functional groups and a complex fused ring system. The pyrrolo[3,2-d]pyrimidin-5-yl core is a bicyclic structure that can impact the molecule's conformation and electronic properties. The presence of the 3,5-dimethoxyphenyl and phenyl groups likely contributes to the compound's ability to interact with biological targets through pi-stacking and hydrophobic interactions. The acetamide linkage may provide a site for hydrogen bonding, influencing solubility and receptor binding.
Chemical Reactions Analysis
The reactivity of N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide would be influenced by its functional groups. The acetamide moiety could undergo hydrolysis under acidic or basic conditions, while the aromatic ethers (dimethoxyphenyl) might be susceptible to nucleophilic aromatic substitution. The pyrrolopyrimidine core could participate in electrophilic substitution reactions, depending on the electronic nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests it would have a relatively high lipophilicity, which could affect its bioavailability and distribution in biological systems. The compound's solubility in water and organic solvents would be influenced by the balance between its polar groups (such as the acetamide) and its nonpolar aromatic systems. Its melting point, boiling point, and stability would depend on the intermolecular forces present in the solid and liquid states.
科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide, due to its complex structure, is related to various synthetic routes and potential medicinal chemistry applications. It is part of a broader class of compounds that have been explored for their chemical and biological properties, including potential therapeutic applications.
Chemical Synthesis : This compound's structure suggests it could be involved in research focusing on novel synthesis methods or the exploration of its chemical properties. For instance, studies on Mn(III)/Cu(II)-mediated oxidative radical cyclization highlight the synthesis of complex structures involving similar acetamide groups and showcase the intricate chemical manipulations possible with these molecules (Shiho Chikaoka et al., 2003).
Medicinal Chemistry and Biological Evaluation : Compounds within this chemical class have been explored for their potential as ligands for biological targets, suggesting their role in developing novel therapeutics. For example, research on pyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities, demonstrates their selective binding to the translocator protein (18 kDa), indicating their potential in imaging neuroinflammatory processes through PET imaging techniques (F. Dollé et al., 2008). This application is crucial in neurological disorders where inflammation plays a key role.
Antimicrobial Research : The antimicrobial activity of novel heterocyclic compounds incorporating similar acetamide moieties has been a significant focus. Such studies involve synthesizing and testing these compounds against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (R. Nunna et al., 2014).
Drug Development and Pharmacokinetics : The detailed pharmacokinetic analysis of compounds with similar structures has provided insights into their metabolism, absorption, and potential therapeutic applications. For example, studies have investigated the dose- and time-dependent pharmacokinetics of specific inhibitors, highlighting the importance of such compounds in drug development processes (G. Tonn et al., 2009).
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-4-27-15-25-22-20(16-8-6-5-7-9-16)13-28(23(22)24(27)30)14-21(29)26-17-10-18(31-2)12-19(11-17)32-3/h5-13,15H,4,14H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPRFPZBBQXSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)

![6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B3013976.png)

![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-enamide](/img/structure/B3013979.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013984.png)